methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with chloro, oxoethoxy, and chlorophenyl groups. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate with 4-chlorophenylacetic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is refluxed in an appropriate solvent like toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and oxoethoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-4-methyl-2-oxo-2H-chromen-3-yl acetate
- 4-Chlorophenylacetic acid derivatives
- Chromen-2-one derivatives
Uniqueness
Methyl {6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, oxoethoxy, and chlorophenyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H16Cl2O6 |
---|---|
Molecular Weight |
435.2 g/mol |
IUPAC Name |
methyl 2-[6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C21H16Cl2O6/c1-11-14-7-16(23)19(28-10-17(24)12-3-5-13(22)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3 |
InChI Key |
BHSLMUSTJMYIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.